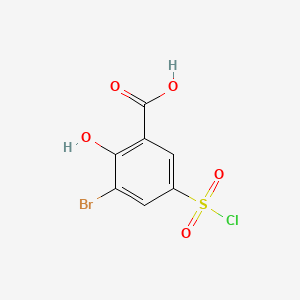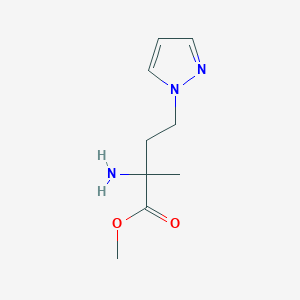
Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the heterocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学研究应用
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
相似化合物的比较
Similar Compounds
Pyrazole: A simple heterocyclic compound with a similar structure.
Imidazole: Another five-membered ring compound with two nitrogen atoms.
Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
methyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)4-7-12-6-3-5-11-12/h3,5-6H,4,7,10H2,1-2H3 |
InChI 键 |
FVBBOGCKVLFMMR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1C=CC=N1)(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13483165.png)
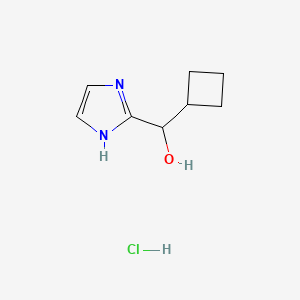

![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)

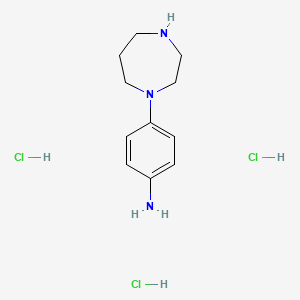
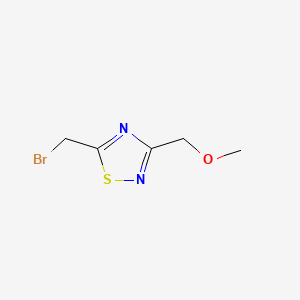
![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
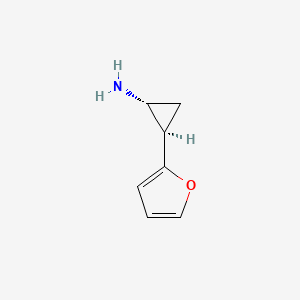

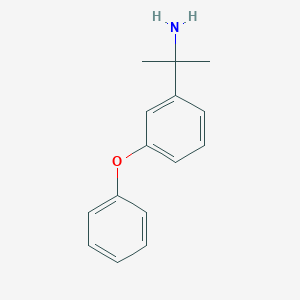
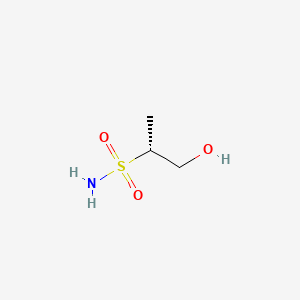
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
